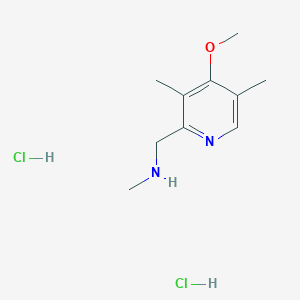
2-Formyl-4-(3-nitrophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(3-nitrophenyl)phenol, 95% (2F4NPP) is a phenolic compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. It is a useful reagent for organic synthesis, as it can be used to synthesize a wide range of compounds. In addition, its chemical structure is well-suited for a variety of biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-Formyl-4-(3-nitrophenyl)phenol, 95% is not completely understood. However, it is known that it binds to certain proteins and enzymes, which in turn causes a change in the structure and function of these proteins and enzymes. This binding can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Formyl-4-(3-nitrophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. It has also been shown to have an effect on the expression of certain genes, which can lead to changes in the production of proteins. In addition, it has been shown to have an effect on the activity of certain hormones, such as cortisol, which can lead to changes in the body’s response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments include its low cost, availability, and ease of use. It is also a relatively safe compound, and can be handled without the need for special safety precautions. The main limitation of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
Direcciones Futuras
The use of 2-Formyl-4-(3-nitrophenyl)phenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include further studies of its mechanism of action, its effects on gene expression, and its effects on the activity of hormones and enzymes. In addition, further studies could be conducted to explore its potential applications in drug development and drug delivery. Finally, further research could be conducted to explore its potential use as a tool for studying the structure and function of proteins and enzymes.
Métodos De Síntesis
2-Formyl-4-(3-nitrophenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation of 4-nitrophenol with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields a white crystalline solid. The yield of this reaction is typically around 95%.
Aplicaciones Científicas De Investigación
2-Formyl-4-(3-nitrophenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a probe for studying the structure and function of proteins, and as a tool for studying the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanism of action of drugs, as a model system for studying the effects of drugs on the body, and as a tool for studying the structure and function of enzymes.
Propiedades
IUPAC Name |
2-hydroxy-5-(3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDROKLKJUVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629597 |
Source


|
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-nitrophenyl)phenol | |
CAS RN |
893743-12-9 |
Source


|
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














